PEG-6 stearate
Description
Structure
2D Structure
Properties
CAS No. |
10108-28-8 |
|---|---|
Molecular Formula |
C30H60O8 |
Molecular Weight |
548.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C30H60O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(32)38-29-28-37-27-26-36-25-24-35-23-22-34-21-20-33-19-18-31/h31H,2-29H2,1H3 |
InChI Key |
RNEYPGHUQWWHBD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCO |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Studies
Esterification Pathways for Poly(ethylene glycol) Stearates
The formation of PEG-6 stearate (B1226849) is achieved through the esterification of the terminal hydroxyl groups of polyethylene (B3416737) glycol with the carboxylic acid group of stearic acid. venus-goa.com This reaction can be catalyzed through several pathways, each with its own set of advantages and limitations.
Conventional Acid-Catalyzed Synthesis
The traditional and most common method for synthesizing PEG stearates is through direct esterification using an acid catalyst. researchgate.net This process typically involves heating a mixture of polyethylene glycol and stearic acid in the presence of a strong acid.
Commonly used acid catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid, and phosphoric acid. researchgate.net The reaction is often carried out at elevated temperatures, sometimes as high as 150°C, and may utilize solvents like toluene (B28343) or xylene to facilitate the removal of water, a byproduct of the esterification, thereby driving the reaction towards completion. researchgate.netresearchgate.net Another approach involves the reaction of stearic acid with ethylene (B1197577) oxide under basic conditions, or the use of catalysts like potassium hydroxide. tiiips.comchemicalbook.com The conversion rates for these reactions can be quite high, with some reported instances reaching over 97%. google.com
However, this method is not without its drawbacks. The use of strong acids and high temperatures can lead to the formation of byproducts and a colored product, necessitating further purification steps. researchgate.net Additionally, the catalysts can be corrosive and difficult to remove completely from the final product. researchgate.net
| Catalyst | Temperature (°C) | Solvents | Reported Conversion/Yield | Reference |
| p-Toluenesulfonic acid | 150 | Toluene, Xylene | High (unspecified) | researchgate.net, researchgate.net |
| Phosphoric acid | 150 | Toluene, Xylene | High (unspecified) | researchgate.net |
| Sulfuric acid | 150 | Toluene, Xylene | High (unspecified) | researchgate.net |
| Potassium hydroxide | 100-140 | Toluene | 93.2% - 98.2% | google.com |
| Solid acidic catalyst | Not specified | Solvent-free | >97% | google.com |
Biocatalytic Esterification using Lipase (B570770) Enzymes
In a move towards greener and more sustainable chemistry, biocatalysis using lipase enzymes has emerged as a promising alternative for the synthesis of PEG stearates. researchgate.net Lipases are highly specific and can catalyze esterification under mild reaction conditions, often leading to a purer product with fewer byproducts. researchgate.netresearchgate.net
The choice of lipase is crucial for efficient esterification. Lipases from various microbial sources, such as Candida antarctica, Mucor miehei, and Pseudomonas cepacia, have been successfully employed. mdpi.comacs.org Candida antarctica lipase B (CALB) is particularly noted for its high activity and stability, often giving faster reaction rates. mdpi.comuminho.pt
To enhance their stability and reusability, lipases are frequently immobilized on solid supports. frontiersin.org This not only makes the enzyme more robust but also simplifies the separation of the catalyst from the reaction mixture, allowing for its reuse over multiple cycles. mdpi.comfrontiersin.org Common immobilization techniques include encapsulation in materials like silica (B1680970) (biosilicification) and adsorption onto various carriers. frontiersin.org For instance, immobilized CALB has been shown to maintain over 60% of its initial activity even after four cycles of use in the synthesis of polyethylene glycol stearate. researchgate.net
A significant advantage of enzymatic synthesis is the ability to perform the reaction in a solvent-free system (SFS). researchgate.net This eliminates the need for organic solvents, which are often volatile and pose environmental concerns. researchgate.net In a solvent-free system, the reactants themselves act as the reaction medium. Research has demonstrated high conversion rates for the synthesis of PEG stearate using immobilized lipase in a solvent-free environment. For example, a conversion of 86.98% was achieved in 6 hours at 70°C using an immobilized lipase. researchgate.net
The efficiency of biocatalytic esterification can be further enhanced by the application of ultrasound, a phenomenon known as acoustic cavitation. researchgate.net Ultrasound generates high-frequency waves that create and collapse microscopic bubbles in the liquid medium. acs.org This process increases mass transfer between the reactants and the enzyme's active sites, thereby accelerating the reaction rate. acs.orgmdpi.com
Studies have shown that ultrasound-assisted enzymatic synthesis of PEG stearate can significantly reduce reaction times. For instance, a maximum conversion of 84.34% was achieved in just 3 hours in the presence of ultrasound, compared to 6 hours for the same conversion without ultrasound. researchgate.net The optimization of ultrasound parameters, such as power and duty cycle, is crucial for maximizing the catalytic efficiency and enzyme stability. researchgate.net
| Enzyme | System | Key Parameters | Conversion/Yield | Reaction Time | Reference |
| Immobilized Lipase B (Fermase CALB ex 10000) | Solvent-Free | 70°C, 300 rpm, 1:4 acid:alcohol ratio | 86.98% | 6 hours | researchgate.net |
| Immobilized Lipase B (Fermase CALB™ 10,000) | Solvent-Free with Ultrasound | 60°C, 200 rpm, 1:1 mole ratio, 50W power, 50% duty cycle | 84.34% | 3 hours | researchgate.net |
| Commercial Lipase (CALBex10000) | Solvent-Free with Microwave | 60°C, 1:1 mole ratio, 0.7% enzyme loading | 85% | 70 minutes | researchgate.net |
Advanced Energy-Assisted Synthesis Methods
Beyond ultrasound, other energy-assisted methods, such as microwave irradiation, have been explored to intensify the synthesis of PEG stearates. Microwave-assisted synthesis can lead to rapid heating and significantly shorter reaction times compared to conventional heating methods. acs.org
In one study, the microwave-assisted enzymatic synthesis of PEG stearate in a solvent-free system achieved a maximum conversion of 85% in only 70 minutes. researchgate.net This represents a substantial reduction in processing time and energy consumption compared to both conventional heating and even ultrasound-assisted methods under certain conditions. acs.org The focused energy of microwaves can enhance the enzyme's catalytic activity, leading to faster reaction kinetics. acs.org
Microwave Irradiation Techniques
Microwave-assisted synthesis has emerged as a promising alternative to conventional heating for the production of PEG-6 stearate. This technique significantly reduces reaction times and improves energy efficiency. For instance, studies have shown that the application of microwave radiation can accelerate the enzymatic esterification for the production of polyethylene glycol stearate from 360 to 70 minutes. acs.org In one specific protocol, microwave irradiation at 300 W and 100°C was found to decrease the reaction time to 1–2 hours, resulting in a 40% enhancement in energy efficiency compared to conventional heating methods.
The mechanism behind this acceleration involves the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This localized heating can enhance the catalytic activity of enzymes, such as lipase, used in the process. acs.org However, it is crucial to control the reaction temperature, as excessive heat can lead to the denaturation of the enzyme and a subsequent decrease in conversion. acs.org Research indicates that lipase enzyme deactivation can occur at temperatures around 60°C due to thermal denaturation. acs.org
One study on the enzymatic synthesis of PEG stearate using a commercial lipase in a solvent-free system under microwave irradiation achieved a maximum conversion of 85%. This was accomplished with a 1:1 molar ratio of PEG 600 to stearic acid, 0.7% (w/w) enzyme loading, at a temperature of 60°C, within a 70-minute reaction time. researchgate.net
Ultrasound-Assisted Approaches
Ultrasound-assisted synthesis offers another effective method for intensifying the production of this compound. The application of ultrasound, specifically through acoustic cavitation, enhances mass transfer and accelerates the reaction rate. researchgate.net The collapse of cavitation bubbles generates localized high temperatures and pressures, which can promote the chemical reaction. ijcce.ac.irnih.gov
In a study utilizing ultrasound for the lipase-catalyzed synthesis of PEG stearate, a maximum conversion of 84.34% was achieved in 3 hours. This is a significant reduction in reaction time compared to the 6 hours required in the absence of ultrasound. researchgate.net The optimized conditions for this ultrasound-assisted synthesis were found to be an ultrasound frequency of 22 kHz with 50 W power, a temperature of 60°C, a stirring speed of 200 rpm, a 1:1 mole ratio of PEG 600 to stearic acid, 3% (w/w) molecular sieves, and 0.5% (w/w) immobilized enzyme loading with a 50% duty cycle. researchgate.net
The use of ultrasound can lead to the formation of smaller catalyst particles with a more uniform surface, further enhancing the reaction efficiency. nih.gov This technique has been shown to be a valuable tool in green chemistry by reducing waste and minimizing energy requirements. ijcce.ac.ir
Optimization of Reaction Parameters and Kinetic Analysis
To maximize the yield and efficiency of this compound synthesis, a thorough optimization of various reaction parameters is essential. This includes the molar ratio of reactants, temperature, catalyst loading, and agitation speed.
Molar Ratio of Reactants
The molar ratio of stearic acid to polyethylene glycol is a critical factor influencing the conversion and selectivity of the esterification reaction. scielo.br To produce a higher proportion of the desired monoester, an excess of glycol is generally required. google.com Conversely, an excess of fatty acid would favor the formation of the diester byproduct. google.com
In enzymatic synthesis, the optimal molar ratio can vary. For instance, in a lipase-catalyzed synthesis without ultrasound, an alcohol to acid ratio of 4:1 was found to be necessary, which can increase the process cost. researchgate.net However, in an ultrasound-assisted enzymatic synthesis, a maximum conversion of 84.34% was achieved with a 1:1 molar ratio of PEG 600 to stearic acid. researchgate.netresearchgate.net Another study focusing on microwave-assisted enzymatic synthesis also reported a maximum conversion of 85% at a 1:1 molar ratio. researchgate.net
The following table summarizes the effect of molar ratio on the conversion of stearic acid in the synthesis of PEG stearate under different conditions.
| Molar Ratio (PEG 600:Stearic Acid) | Synthesis Method | Catalyst | Temperature (°C) | Conversion (%) | Source |
| 1:1 | Ultrasound-Assisted | Fermase CALB™ 10,000 | 60 | 84.34 | researchgate.netresearchgate.net |
| 1:1 | Microwave-Assisted | CALBex10000 | 60 | 85 | researchgate.net |
| 4:1 | Conventional | Fermase CALB™ 10,000 | 70 | 86.98 | researchgate.net |
| 1:4 (Oleic Acid:PEG-600) | Conventional | Cesium Heteropoly Acid | 130 | 100 | scielo.br |
Note: The table includes data for oleic acid as a representative fatty acid to illustrate the principle of molar ratio effect.
Temperature-Dependent Reaction Kinetics and Thermodynamic Considerations
Temperature plays a crucial role in the kinetics of the esterification reaction. Generally, an increase in temperature leads to an increased reaction rate. However, in enzymatic catalysis, there is an optimal temperature beyond which the enzyme activity decreases due to denaturation. acs.org For the lipase-catalyzed synthesis of PEG stearate, studies have shown that the optimal temperature is often around 60-70°C. researchgate.netresearchgate.net
The viscosity of the reaction medium, which is temperature-dependent, also affects the reaction kinetics. mdpi.com As temperature increases, the viscosity of PEG decreases, which can improve mass transfer and, consequently, the reaction rate. mdpi.com
From a thermodynamic perspective, the esterification reaction is typically an equilibrium-limited process. scielo.br The removal of water, a byproduct of the reaction, can shift the equilibrium towards the formation of the ester product. scielo.br Thermodynamically, the physical properties of the reactants and products, such as their melting and crystallization behavior, are also important considerations. mdpi.com
Catalyst/Enzyme Loading Optimization
In one study, the conversion increased as the enzyme loading was raised from 0.25% to 0.5% (w/w). researchgate.net However, a further increase to 1% resulted in a decrease in conversion. researchgate.net The optimal enzyme loading was determined to be 0.5% (w/w), which provided the maximum conversion due to efficient interaction between the substrate and the enzyme. researchgate.net Another study found an optimal enzyme loading of 0.7% (w/w) for the microwave-assisted synthesis of PEG stearate. researchgate.net
The following table shows the effect of enzyme loading on the conversion in the synthesis of PEG stearate.
| Enzyme Loading (% w/w) | Catalyst | Temperature (°C) | Molar Ratio (PEG:Acid) | Agitation Speed (rpm) | Conversion (%) | Source |
| 0.25 | Fermase | 70 | 1:4 | 200 | Lower conversion | researchgate.net |
| 0.5 | Fermase | 70 | 1:4 | 200 | 84.36 | researchgate.net |
| 0.7 | CALBex10000 | 60 | 1:1 | - | 85 | researchgate.net |
| 1.0 | Fermase | 70 | 1:4 | 200 | 70 | researchgate.net |
Agitation Speed and Mass Transfer Effects
In heterogeneous catalytic systems, such as those using immobilized enzymes, agitation speed is a critical parameter that influences mass transfer. researchgate.net Effective agitation ensures that the reactants are efficiently transported from the bulk reaction medium to the active sites of the catalyst. researchgate.net
The interplay between agitation and other parameters like viscosity is also important. Higher amounts of enzyme can increase the viscosity of the reaction mixture, which can hamper mixing and negatively affect the transport and diffusion of substrates to the active sites. researchgate.net
Role of Molecular Sieves in Equilibrium Shift
According to Le Chatelier's principle, a chemical equilibrium can be shifted by changing the concentration of reactants or products. wikipedia.org In the esterification of PEG with stearic acid, the continuous removal of water, a byproduct, from the reaction mixture prevents the reverse hydrolysis reaction and drives the equilibrium towards the formation of the this compound ester. byjus.comorganic-chemistry.orgscielo.br One of the most effective methods for in-situ water removal in laboratory and industrial synthesis is the use of molecular sieves. byjus.comorganic-chemistry.org
Molecular sieves are crystalline metal aluminosilicates, or zeolites, with a three-dimensional network of tetrahedra of silica and alumina. sigmaaldrich.com This structure is characterized by uniform cavities of a specific size after the natural water of hydration is removed by heating. sigmaaldrich.com These cavities allow the molecular sieves to selectively adsorb molecules that are small enough to enter their pores. sigmaaldrich.com For esterification reactions, Type 3A and 4A molecular sieves are commonly employed. sigmaaldrich.comsciencemadness.org
Type 3A: This form has an effective pore size of approximately 3 angstroms (Å). It is created by substituting potassium ions for the sodium ions in the Type 4A structure. sigmaaldrich.com Its small pore size allows it to readily adsorb small polar molecules like water, while excluding the larger reactant (PEG, stearic acid) and product (this compound) molecules. sigmaaldrich.com
Type 4A: This sodium form has a pore opening of about 4Å and is also effective at adsorbing water. sigmaaldrich.com
By adding molecular sieves to the reaction vessel, water produced during the condensation reaction is immediately trapped within the zeolite's crystalline structure. organic-chemistry.orgsigmaaldrich.com This sequestration of water significantly reduces its concentration in the reaction medium, thereby inhibiting the hydrolysis of the newly formed ester and shifting the reaction equilibrium to favor a higher yield of the final product. scielo.brresearchgate.net Research has demonstrated that the addition of molecular sieves can increase the degree of esterification. For instance, in one study, adding 9% molecular sieves increased the esterification degree from 85% to 90%. researchgate.net The effectiveness of molecular sieves is so pronounced that they have become a standard tool in condensation reactions governed by unfavorable equilibria. sigmaaldrich.com
| Method for Water Removal | Principle of Operation | Impact on Equilibrium |
|---|---|---|
| Molecular Sieve Adsorption | Selective trapping of water molecules in the uniform pores of crystalline aluminosilicates. sigmaaldrich.com | Shifts equilibrium to the right by continuously removing a product, increasing ester yield. organic-chemistry.orgscielo.brresearchgate.net |
| Azeotropic Distillation | Use of a solvent (e.g., toluene) to form a low-boiling azeotrope with water, which is then removed by distillation. byjus.com | Shifts equilibrium to the right by removing water from the reaction mixture. byjus.com |
| Vacuum or Inert Gas Sparging | Removal of water by evaporation under reduced pressure or by passing a stream of inert gas through the mixture. scielo.br | Shifts equilibrium to the right by physically removing the volatile water byproduct. scielo.br |
Molecular Architecture Control: Monoester versus Diester Formation
Polyethylene glycol (PEG) is a diol, meaning it possesses two hydroxyl (-OH) groups at the ends of its polymer chain. scielo.br This structure allows for the possibility of reacting with either one or two molecules of stearic acid. This results in a product mixture that can contain the PEG-6 monostearate, the PEG-6 distearate, and unreacted starting materials. scielo.brnih.gov The control of the product distribution between the monoester and diester is a critical aspect of the synthesis, as the properties and applications of the two esters differ significantly.
The primary factor governing the ratio of monoester to diester is the stoichiometry of the reactants, specifically the molar ratio of stearic acid to PEG-6. scielo.brnih.gov
Monoester Formation: To selectively synthesize the monoester, a molar excess of polyethylene glycol is used. scielo.br By providing more alcohol functional groups than carboxylic acid groups, the statistical probability of a single stearic acid molecule reacting with a PEG molecule is increased. Once the monoester is formed, the remaining unreacted PEG molecules are in high concentration, competing for any remaining stearic acid and making the formation of the diester less favorable. In one study, using a 1:4 molar ratio of oleic acid to PEG-600 resulted in 100% selectivity for the monoester. scielo.br
Diester Formation: Conversely, to favor the formation of the diester, a higher molar ratio of stearic acid to PEG is employed. scielo.brnih.gov When the fatty acid is in excess, there is a sufficient supply to react with both hydroxyl groups on the PEG molecule. Research has shown that as the molar ratio of fatty acid to PEG increases, the concentration of diester in the equilibrium mixture rises. scielo.br For example, studies on PEG400 and oleic acid showed that when the molar ratio of acid to PEG was increased from 2:1 to 3:1, the product composition shifted from a majority of monoester to nearly equal amounts of mono- and diesters. nih.gov At even higher ratios, the diester becomes the predominant product. nih.gov
The reaction temperature and catalyst type can also influence the product ratio. scielo.br Higher temperatures and longer reaction times can promote the formation of the diester, as the initially formed monoester has more opportunity to undergo a second esterification reaction. scielo.br
| Molar Ratio (Stearic Acid:PEG-6) | Predominant Product | Rationale |
|---|---|---|
| 1:4 | PEG-6 Monostearate | Excess PEG-6 statistically favors single esterification per molecule. scielo.br |
| 1:1 | Mixture of Mono- and Diester | Stoichiometric amounts allow for both reaction pathways to occur significantly. scielo.br |
| 2:1 | Mixture, with increasing Diester | Excess stearic acid is available to react with the second hydroxyl group of the monoester. nih.gov |
| 3:1 | PEG-6 Distearate | Sufficient excess of stearic acid drives the reaction towards complete esterification of both hydroxyl groups. nih.gov |
Advanced Characterization Techniques and Structural Elucidation
Spectroscopic Analysis for Structural Confirmation and Quantitative Determination
Spectroscopic techniques are fundamental in elucidating the molecular structure of PEG-6 stearate (B1226849) and quantifying its components.
Fourier-Transform Infrared (FTIR) Spectroscopy for Ester Linkage Verification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the successful esterification of polyethylene (B3416737) glycol (PEG) with stearic acid to form PEG-6 stearate. The presence of the ester linkage is a key indicator of the compound's formation.
The FTIR spectrum of this compound exhibits characteristic absorption bands that verify its structure. A prominent peak appearing around 1735 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. ekb.egresearchgate.net This band is absent in the spectrum of the starting material, polyethylene glycol. Additionally, the presence of a strong band around 1108 cm⁻¹ corresponds to the C-O-C stretching of the polyoxyethylene chain. ekb.eg Other characteristic peaks include aliphatic C-H stretching vibrations observed around 2921 and 2861 cm⁻¹. ekb.eg The disappearance or significant reduction of the broad O-H stretching band from the carboxylic acid group of stearic acid and the hydroxyl end-group of PEG provides further evidence of a successful reaction. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Ester Carbonyl (C=O) | ~1735 | Stretching |
| Ether (C-O-C) | ~1108 | Stretching |
| Aliphatic C-H | ~2921, ~2861 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and composition of this compound at the atomic level.
Proton (¹H) NMR spectroscopy is instrumental in confirming the structure of this compound and determining the ratio of the polyethylene glycol (PEG) block to the stearate moiety. acs.org The ¹H NMR spectrum displays distinct signals corresponding to the protons in different chemical environments within the molecule.
The characteristic singlet for the methylene (B1212753) protons (-CH₂CH₂O-) of the PEG backbone typically appears around 3.65 ppm. researchgate.netnih.gov The protons of the stearate chain can also be identified, although they may overlap with the PEG signals. Successful esterification is confirmed by the presence of a signal corresponding to the methylene group adjacent to the ester oxygen. The integration of these characteristic peaks allows for the quantitative determination of the PEG-to-stearate ratio, providing insight into the degree of substitution and the average molecular weight of the PEG chain. thermofisher.com For instance, the disappearance of the hydroxyl peak from the PEG starting material, which is often observed around 4.56 ppm in deuterated dimethyl sulfoxide, can indicate successful modification of the end group. researchgate.net
Table 2: Typical ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) |
|---|---|
| PEG backbone (-OCH₂CH₂O-) | ~3.65 |
| Methylene protons adjacent to ester | ~4.28 |
| Terminal methyl group of stearate | ~0.88 |
| Methylene chain of stearate | ~1.25 |
Advanced NMR techniques are employed to investigate the nanostructural organization of systems containing this compound, particularly in formulations like lipid nanoparticles. nih.govacs.org These methods can provide insights into the mobility and spatial arrangement of the PEG-stearate molecules. nih.gov For example, in a nanoparticle system, the narrow linewidths and long relaxation times of PEG signals in ¹H NMR spectra suggest high mobility of the PEG chains, indicating they are likely located on the surface of the nanoparticle, forming a hydrated polymeric layer. researchgate.net The absence or significant broadening of signals from other components, like a lipid core, can suggest they are in a more rigid, immobile state. researchgate.net These advanced NMR studies are crucial for understanding the architectural organization of complex colloidal drug carriers. nih.govacs.org
Chromatographic Separation and Mass Spectrometry (LC-MS/MS) for Product Purity and Molecular Weight Determination
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for assessing the purity of this compound and determining its molecular weight distribution. nih.govresearchgate.net Due to the polymeric nature of the PEG chain, this compound is a polydisperse compound, meaning it consists of a distribution of molecules with varying PEG chain lengths. acs.org
Thermal Analysis for Phase Transition Behavior
Thermal analysis techniques are essential for characterizing the phase transition behavior of this compound, which is critical for its application in various formulations, particularly those involving thermal energy storage or controlled release.
Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat flow associated with thermal transitions in a material as a function of temperature. torontech.com For this compound, DSC can determine the melting point and the enthalpy of fusion (latent heat). aston.ac.ukresearchgate.net The melting temperature of PEG-stearates can be tuned by varying the molecular weight of the PEG chain. researchgate.net Studies on various PEGs show that melting temperatures can range from approximately 5.8°C to 62°C depending on the molecular weight and the heating/cooling rates used during analysis. acs.org DSC thermograms can reveal the onset and peak of melting and crystallization events, providing a comprehensive thermal profile of the material. acs.orgnih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. etamu.edutainstruments.com TGA can identify the temperature at which the material begins to degrade. For PEG materials, decomposition typically starts in the range of 523 to 623 K. dicp.ac.cn TGA is also useful for determining the presence of residual solvents or other volatile impurities. researchgate.net
Table 3: Phase Transition Properties of PEG Esters (Illustrative)
| Material | Melting Temperature (°C) | Latent Heat of Fusion (J/g) | Decomposition Onset (K) |
|---|---|---|---|
| PEG-Distearate (various PEG MW) | 34.8 - 52.9 | 121.5 - 145.1 | - |
| PEG 6000 | ~62 | - | >523 |
Note: Specific values for this compound may vary based on purity and experimental conditions.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate how a material's physical properties change with temperature. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can precisely determine the temperatures and enthalpies of thermal transitions. tandfonline.com For semi-crystalline materials like this compound, the most significant thermal event observed is melting.
This compound is an ester derived from stearic acid and polyethylene glycol with an average of six ethylene (B1197577) oxide units. The thermal properties of the resulting ester are influenced by these precursors. Stearic acid is a highly crystalline fatty acid with a sharp melting point at approximately 69.4°C. wikipedia.org In contrast, the corresponding polyethylene glycol (PEG-6, with an average molecular weight of about 300 g/mol ) has a much lower melting point, typically in the range of 15-20°C. specialchem.com
The esterification of these two components results in this compound, a waxy solid material. nanotrun.com Its thermal behavior reflects a combination and modification of the properties of its precursors. Technical data sheets report a melting range for this compound between 45°C and 65°C. nanotrun.com Commercial products containing this compound, such as Tefose® 63 (a mixture of this compound, ethylene glycol palmitostearate, and PEG-32 stearate), exhibit a broad melting range when analyzed by DSC, starting from approximately 20°C and completing around 60°C. pharmaexcipients.com A DSC thermogram of such a mixture shows a broad endothermic peak, which signifies the energy absorbed by the material as it transitions from a solid to a liquid state. pharmaexcipients.com The broadness of the peak is characteristic of a material with a distribution of molecular weights and potentially varied crystalline structures. For a purer compound, a sharper endotherm would be expected.
The table below summarizes the characteristic melting points of this compound and its constituent molecules.
| Compound | Type | Melting Point (°C) | Source(s) |
| This compound | Ester | 45 - 65 | nanotrun.com |
| Stearic Acid | Precursor (Fatty Acid) | ~69.4 | wikipedia.org |
| PEG-6 | Precursor (Polymer) | 15 - 20 | specialchem.com |
| Tefose® 63 | Mixture containing this compound | 46 - 53 (Melting Range) | gattefosse.com |
| 48.9 (Drop Point) | pharmaexcipients.com |
X-ray Diffraction (e.g., WAXS) for Crystalline and Amorphous Domains
Wide-Angle X-ray Scattering (WAXS), a form of X-ray diffraction (XRD), is a powerful technique for probing the atomic-scale structure of materials. It is particularly useful for semi-crystalline polymers and compounds like this compound, as it can differentiate between ordered crystalline domains and disordered amorphous regions. rsc.org
In a WAXS experiment, a beam of X-rays is directed at the sample, and the intensity of the scattered rays is measured as a function of the scattering angle. Crystalline materials, which possess long-range atomic order, produce sharp diffraction peaks at specific angles, as described by Bragg's Law. whiterose.ac.uk Amorphous materials, lacking this long-range order, produce a broad, diffuse "halo" instead of sharp peaks. researchgate.net
Both precursors of this compound have well-defined crystalline characteristics. Stearic acid is a highly crystalline material that can exist in several polymorphic forms (e.g., A, B, and C forms), each giving a distinct XRD pattern. kinampark.comrsc.org Polyethylene glycols are also known to be semi-crystalline, with XRD studies confirming a high degree of crystallinity that varies with molecular weight. researchgate.net
As a waxy solid, this compound is expected to be a semi-crystalline material. The WAXS pattern of this compound would therefore be anticipated to show a combination of sharp peaks and a broad amorphous halo.
Crystalline Domains: The sharp peaks would arise from the ordered packing of the long, saturated hydrocarbon chains of the stearate moiety. This is a common feature in fatty acid esters, where the alkyl chains align to form lamellar crystal structures.
Amorphous Domains: The broad halo would be attributed to the regions of the material that lack long-range order. This amorphous content likely originates from the polyethylene glycol chains, which have more conformational flexibility, and from disruptions in the crystal packing caused by the distribution of PEG chain lengths and the ester linkages.
Studies on related systems, such as solid dispersions containing PEGs, show that changes in the physical state (e.g., from crystalline to amorphous) are readily detected by XRD through the disappearance of sharp diffraction peaks. irispublishers.commdpi.com Therefore, WAXS analysis provides crucial data for quantifying the degree of crystallinity in this compound, which directly impacts its physical properties such as hardness, melting behavior, and performance as an emulsifier.
The table below outlines the expected structural features of this compound and its precursors as revealed by X-ray diffraction.
| Compound | Expected Solid-State Structure | Typical WAXS/XRD Features | Source(s) |
| This compound | Semi-crystalline | Sharp diffraction peaks superimposed on a broad amorphous halo. | nanotrun.comechemi.com |
| Stearic Acid | Crystalline (Polymorphic) | Multiple sharp, well-defined diffraction peaks. | kinampark.comrsc.org |
| PEG-6 | Semi-crystalline | Characteristic diffraction peaks indicating crystalline regions. | rsc.orgresearchgate.net |
Interfacial Science and Emulsion System Stabilization Mechanisms
Fundamental Principles of Emulsifier and Surfactant Functionality
Emulsifiers and surfactants are surface-active agents that play a critical role in creating and maintaining stable emulsions, which are finely dispersed mixtures of two immiscible liquids, such as oil and water. cosmileeurope.eufiltsol.comlankem.com These molecules are characterized by their unique molecular structure, featuring a hydrophilic head and a lipophilic (or hydrophobic) tail. filtsol.comsanyo-chemical-solutions.com This dual affinity allows them to preferentially adsorb at the interface between the two immiscible phases. filtsol.combiolinscientific.com By positioning themselves at this interface, surfactants effectively reduce the interfacial tension, thereby lowering the energy required to form an emulsion and preventing the immiscible liquids from repelling each other and separating. cosmileeurope.eulankem.comsanyo-chemical-solutions.combiolinscientific.comatamanchemicals.commonsachemical.com This reduction in interfacial tension is crucial for the formation of small, stable droplets, which are essential for emulsion stability. semanticscholar.orgacs.org PEG-6 stearate (B1226849), specifically, is recognized for its surfactant and emulsifying properties, enabling the formation of stable oil-in-water emulsions. cosmileeurope.euspecialchem.com
Theoretical Frameworks of Emulsion Stability Induced by Poly(ethylene glycol) Stearates
Poly(ethylene glycol) stearates, including PEG-6 stearate, contribute to emulsion stability through several interconnected mechanisms. Their ability to reduce interfacial tension and facilitate the dispersion of oil and water phases is central to their function as emulsifiers. atamanchemicals.comatamanchemicals.com
Steric stabilization is a key mechanism by which poly(ethylene glycol) stearates, and PEGs in general, stabilize colloidal dispersions. This process involves the adsorption of polymer chains, such as the PEG portion of this compound, onto the surface of dispersed particles or droplets. fiveable.me These adsorbed polymer layers form a protective physical barrier that prevents the direct contact and subsequent aggregation (flocculation or coalescence) of the particles. fiveable.mecrodaagriculture.com The repulsive forces responsible for steric stabilization arise from two main contributions when particles approach each other: an entropic effect, where the compression of the polymer layers reduces the configurational entropy of the chains, and an enthalpic effect, where the overlapping of polymer layers increases the local concentration of polymer segments, leading to an osmotic pressure that pushes the particles apart. fiveable.me Polyethylene (B3416737) glycol is a widely used polymer for achieving steric stabilization, and its effectiveness is influenced by the conformation and density of the PEG chains on the particle surface. fiveable.mescienceopen.comacs.org For instance, PEG-coated solid lipid nanoparticles have demonstrated enhanced stability due to the steric barrier provided by the polymer coating, which prevents aggregation. researchgate.net The length of the PEG chain in poly(ethylene glycol) stearates can also influence the stability of the system. researchgate.net
Emulsifiers, such as poly(ethylene glycol) stearates, must be strategically located at the oil/water interface to effectively reduce droplet size and stabilize emulsions. lankem.com The formation of a robust interfacial film with favorable viscoelastic properties significantly contributes to emulsion stability. mdpi.com These films act as a mechanical barrier, resisting droplet coalescence. Studies on polyethylene glycol stearate, for example, PEG-40 stearate, have shown its involvement in forming interdomain regions within microbubble coatings, influencing the microstructure of the interface. acs.org The presence of PEG chains at the interface can increase the hydrodynamic size and viscous drag of micelles in solution by extending hydrated PEG chains into the aqueous phase. cosmeticsandtoiletries.com Furthermore, PEG diesters can facilitate the formation of wormlike micelles due to the incorporation of their bulky stearate hydrophobic groups into the micellar core and their ability to shield electrostatic repulsions between ionic surfactant head groups. cosmeticsandtoiletries.com The viscoelastic properties of emulsions stabilized by polymeric surfactants have been observed to transition from predominantly viscous to predominantly elastic behavior as the oil volume fraction increases, indicating the formation of a structured interfacial layer. researchgate.net
A fundamental function of surfactants, including this compound, is their profound influence on reducing surface and interfacial tension. biolinscientific.commonsachemical.com this compound, as an emulsifying agent, actively lowers the interfacial tension between immiscible phases like oil and water, thereby enabling the formation of finely dispersed mixtures. cosmileeurope.eu This reduction in interfacial tension is a critical factor in preventing the coalescence of droplets, which is essential for maintaining emulsion stability. acs.org The rapid and significant decrease in interfacial tension upon the addition of an emulsifier is directly correlated with the formation of smaller droplets, which in turn leads to higher emulsion stability by minimizing the driving force for phase separation. semanticscholar.org
Synergistic Effects in Mixed Surfactant Systems
In complex formulations, poly(ethylene glycol) stearates can exhibit synergistic effects when combined with other surfactants or polymers, leading to enhanced emulsion stability and performance. Polymeric surfactants, in general, offer significant advantages over monomeric surfactants by providing superior particle stability through robust steric stabilization, effectively preventing flocculation and coalescence. crodaagriculture.com The interactions within mixed polymer-surfactant solutions, which can involve hydrophilic-hydrophobic interactions, electrostatic interactions, and spatial structure effects, can result in distinct and often improved foaming and foam stability properties compared to individual components. researchgate.net The formation of polymer-surfactant complexes, both in the bulk solution and at the interface, can lead to these synergistic outcomes. researchgate.net For example, systems combining agarose (B213101) stearate with carbomer940 have demonstrated strong synergistic action in stabilizing surfactant-free cosmetic formulations, showcasing the potential for improved stability through mixed systems. mdpi.com
Analogies with Pickering Emulsion Stabilization through Particle Adsorption
Emulsion stabilization mechanisms are broadly categorized into those relying on molecular surfactants and those employing solid particles, known as Pickering emulsions fiveable.mefrontiersin.orgmdpi.com. While this compound functions as a molecular surfactant, its stabilization mechanisms can, in certain contexts, draw functional analogies to aspects of Pickering emulsion stabilization, particularly concerning the formation of robust interfacial barriers.
In conventional surfactant-stabilized emulsions, amphiphilic molecules adsorb at the oil-water interface, reducing interfacial tension and forming a flexible monolayer that prevents droplet coalescence cosmileeurope.eufiveable.me. This mechanism primarily relies on electrostatic repulsion and steric hindrance provided by the adsorbed surfactant film wikipedia.org.
Pickering emulsions, conversely, are characterized by solid or colloidal particles that irreversibly adsorb at the oil-water interface, creating a rigid, mechanical barrier around the dispersed droplets frontiersin.orgmdpi.commdpi.comharvard.edu. This physical barrier effectively prevents droplet coalescence and Ostwald ripening, leading to exceptionally stable emulsions frontiersin.orgmdpi.comharvard.edu. The stability of Pickering emulsions is often attributed to the high desorption energy of these particles from the interface, which is significantly greater than thermal energy harvard.edu.
While this compound itself is a molecular surfactant and not a solid particle, certain PEG-stearates and similar ethoxylated non-ionic surfactants are known to form highly ordered structures, such as liquid crystalline (LC) phases, at the oil-water interface dsm.comcosmeticsandtoiletries.cominnovareacademics.inmdpi.com. For instance, PEG-100 stearate, a related PEG-stearate, forms lamellar liquid crystalline structures that establish a gel-network throughout the aqueous phase of an emulsion dsm.comcosmeticsandtoiletries.com. These membrane-like structures can encapsulate emulsified droplets and contribute significantly to the viscosity and stability of the emulsion system dsm.comcosmeticsandtoiletries.com.
The formation of such structured, gel-like, or membrane-like interfacial films by PEG-stearates can provide an enhanced steric stabilization and a more robust physical barrier compared to simple fluid molecular monolayers dsm.comcosmeticsandtoiletries.comumsystem.edu. This increased rigidity and structural integrity of the interfacial film, resulting from the self-assembly of surfactant molecules into liquid crystalline phases, functionally resembles the mechanical barrier provided by solid particles in Pickering emulsions dsm.comcosmeticsandtoiletries.cominnovareacademics.inumsystem.edu. Although the underlying mechanism differs—molecular self-assembly versus particle adsorption—the outcome of forming a physically impeding layer at the interface shares a functional analogy with the stabilization observed in Pickering systems. This "gel-network theory" of emulsion stability highlights how hydrophilic emulsifiers and lipophilic co-emulsifiers can form an envelope around droplets and membrane-like structures, contributing to stability dsm.comcosmeticsandtoiletries.com.
Furthermore, research indicates that PEG-containing molecules can interact synergistically with nanoparticles in Pickering emulsion systems. For example, in jammed Pickering emulsion gels, PEG-based molecules can cross-link nanoparticles at the water/oil interface, making the droplets more resistant to deformation and thus jamming the system to form stable emulsion gels nih.gov. While this involves a PEG derivative interacting with actual particles, it underscores the role PEG can play in enhancing particle-stabilized systems, further blurring the lines between purely molecular and particle-based stabilization in complex formulations.
Polymeric Interactions and Advanced Formulation Science
Polymer-Polymer and Polymer-Protein Interactions in Aqueous Systems
PEG-6 stearate (B1226849), a non-ionic surfactant, exhibits complex interaction patterns in aqueous environments. These interactions are fundamental to its function in various formulations. The molecule consists of a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a lipophilic stearate tail. This amphiphilic nature dictates its behavior with other polymers and biological macromolecules like proteins.
Hydrophobic and Hydrogen Bonding Contacts
The interactions of PEG-6 stearate in aqueous solutions are governed by a balance of hydrophobic and hydrophilic forces. The stearate portion of the molecule is a long hydrocarbon chain that is inherently hydrophobic. In an aqueous environment, these hydrophobic tails tend to minimize their contact with water molecules. This phenomenon, known as the hydrophobic effect, drives the association of the stearate chains with other hydrophobic molecules or surfaces. skemman.is
The polyethylene glycol head of the molecule is hydrophilic and capable of forming hydrogen bonds with water. sanyo-chemical-solutions.com The oxygen atoms within the ethylene (B1197577) oxide units of the PEG chain can act as hydrogen bond acceptors, interacting with the hydrogen atoms of water molecules. sanyo-chemical-solutions.comresearchgate.net This hydrogen bonding is crucial for the water solubility of this compound. cosmileeurope.eu Molecular dynamics simulations have shown that PEG chains can also have sustained interactions with amino acids like lysine (B10760008) and arginine due to their strong hydrogen-bonding capabilities. nih.gov
These dual interactions are fundamental to its role as a surfactant. The hydrophobic stearate tail can interact with nonpolar substances, while the hydrophilic PEG chain maintains its solubility in water, allowing for the formation of stable emulsions. cosmileeurope.eu
Influence on Biopolymer Conformation and Stability
The presence of this compound can influence the conformation and stability of biopolymers, such as proteins. nih.gov The nature of this interaction—be it stabilizing or destabilizing—depends on several factors, including the specific protein, the concentration of the surfactant, and the properties of the surrounding medium.
PEGylation, the process of attaching PEG chains to proteins, is a well-established strategy for improving the pharmacokinetic properties of protein therapeutics. nih.gov While this compound itself is not typically used for covalent PEGylation, its interactions in a formulation can be understood through the broader principles of how PEG chains interact with proteins. These interactions can be a mix of hydrophobic, hydrophilic, and hydrogen-bonding forces. acs.org
The interaction between PEG chains and proteins can lead to changes in the protein's conformation. nih.gov For some proteins, the presence of PEG can enhance conformational stability, which is linked to resistance against proteolysis and aggregation. nih.gov However, at high concentrations, polymers like PEG can also induce protein aggregation through effects like depletion forces and excluded volume. researchgate.net The hydrophobic part of the this compound molecule can interact with hydrophobic patches on a protein's surface, which could either shield these regions and prevent aggregation or, conversely, induce conformational changes. acs.org
Dynamic Biological Interactions at the Molecular Level
At the molecular level, the interactions between this compound and biological systems are dynamic and complex. While PEG is often considered to have low non-specific interactions, studies have revealed that dynamic biological interactions do occur. nih.gov
Research using molecular dynamics simulations has provided insights into these interactions. For instance, PEG chains have been shown to penetrate deep into the cholesterol transport tunnel of the LIMP-2 protein. nih.gov This penetration was facilitated by strong hydrogen bonding between the oxygen atoms of the PEG chain and specific amino acid residues, as well as a "clamping" effect from the protein's tertiary structure on the PEG chain. nih.gov These findings suggest that PEG-protein interactions can be transient unless stabilized by multiple points of contact or entry into a cavity that reduces the entropy of the PEG chain. nih.gov
The interaction of PEG with cell membranes is another critical aspect. The amphiphilic nature of this compound allows it to insert into lipid bilayers, which can alter membrane properties. The stearate tail can integrate into the hydrophobic core of the membrane, while the flexible, hydrophilic PEG chain extends into the aqueous environment. This can create a protective layer on surfaces like liposomes, improving their stability. raccefyn.co
Solubilization Mechanisms of Poorly Soluble Compounds
A primary application of this compound in formulations is to enhance the solubility of poorly water-soluble compounds. This is achieved primarily through the formation of micelles.
Micellar Solubilization Theory
Like other surfactants, when the concentration of this compound in an aqueous solution surpasses a specific threshold, known as the critical micelle concentration (CMC), its molecules spontaneously self-assemble into spherical structures called micelles. cosmeticsbusiness.com In these micelles, the hydrophobic stearate tails form a core, creating a lipophilic microenvironment, while the hydrophilic PEG heads form a shell that interfaces with the surrounding water. skemman.is
This micellar structure is key to its solubilizing action. Poorly soluble compounds, which are often hydrophobic, can be entrapped within the lipophilic core of the micelles. skemman.is This process, known as micellar solubilization, effectively disperses the insoluble compound in the aqueous medium, increasing its apparent solubility. The efficiency of solubilization can depend on the compatibility between the drug and the core-forming block of the surfactant. mdpi.com
The CMC is a critical parameter for surfactants. Below the CMC, the surfactant molecules exist mostly as individual monomers and have limited solubilizing capacity. utoronto.ca Above the CMC, the formation of micelles provides the mechanism for significant solubilization. researchgate.net The CMC value for a related compound, PEG-40 stearate, was determined to be 5.1 x 10⁻⁵ M. raccefyn.co Polymeric micelles are generally considered to be thermodynamically more stable than surfactant micelles due to their very low CMC values. nih.gov
Interactive Table: Factors Influencing Micellar Solubilization
| Factor | Description | Impact on Solubilization |
|---|---|---|
| Surfactant Concentration | Must be above the Critical Micelle Concentration (CMC) for micelles to form. | No significant solubilization below CMC; increases above CMC. |
| Hydrophobic Core | The lipophilic center of the micelle formed by the stearate tails. | Entraps poorly soluble compounds, increasing their solubility. |
| Hydrophilic Shell | The outer layer of the micelle formed by the PEG heads. | Ensures the micelle remains dispersed in the aqueous solution. |
| Drug-Core Compatibility | The degree of favorable interaction between the solubilized compound and the micelle's core. | Higher compatibility can lead to greater loading efficiency. |
Non-Covalent Interactions (e.g., van der Waals, Dipole-Dipole)
The encapsulation and stabilization of a poorly soluble compound within a this compound micelle are governed by various non-covalent interactions.
Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. libretexts.org Within the hydrophobic core of the micelle, van der Waals forces, specifically London dispersion forces, are the primary interactions between the hydrocarbon chains of the stearate tails. skemman.is These same forces also act between the stearate tails and the entrapped hydrophobic drug molecules, helping to hold the drug within the core. harvard.edu
Dipole-Dipole Interactions: These electrostatic forces occur between molecules that have permanent dipoles. libretexts.org While the stearate tail is nonpolar, the PEG chain is polar. The ester linkage between the stearic acid and the PEG chain, as well as the ether linkages within the PEG chain, create dipoles. These can lead to dipole-dipole interactions between the surfactant molecules themselves and potentially with the solubilized compound if it also possesses polar groups. ethz.chcollegeboard.org The hydrogen bonding between the PEG head and water is a particularly strong form of dipole-dipole interaction. harvard.edu
The collective effect of these non-covalent interactions determines the stability of the micelle and its capacity to solubilize a given compound. The hydrophobic effect provides the initial driving force for micelle formation and drug encapsulation, while van der Waals and other interactions contribute to the stability of the drug-loaded micelle. skemman.is
Thermodynamics of Solubilization Processes
The solubilization of substances by surfactants such as this compound is a thermodynamically driven process. The spontaneity of this process can be understood by examining the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). usm.myfarmaciajournal.com
Phase solubility studies demonstrate that as the concentration of a carrier like this compound increases, there is a corresponding linear increase in the solubility of poorly soluble drugs. usm.myfarmaciajournal.com The Gibbs free energy of solubilization is typically negative, indicating that the process is spontaneous. usm.myfarmaciajournal.com This negative ΔG is often the result of a negative enthalpy change and a positive entropy change. usm.myfarmaciajournal.com
The relationship between these thermodynamic parameters is described by the Gibbs equation:
ΔG = ΔH - TΔS
Where:
ΔG is the change in Gibbs free energy
ΔH is the change in enthalpy
T is the temperature in Kelvin
ΔS is the change in entropy
Table 1: Thermodynamic Parameters of Solubilization
| Thermodynamic Parameter | Sign | Implication for Solubilization |
| Gibbs Free Energy (ΔG) | Negative | Spontaneous process |
| Enthalpy (ΔH) | Negative (often) | Favorable energetic interactions |
| Entropy (ΔS) | Positive | Increase in system disorder, a major driving force |
Integration into Advanced Delivery System Principles
Polymeric Micelle Formulations and Stability in Biological Media
Polymeric micelles are self-assembling nanostructures formed by amphiphilic block copolymers in an aqueous medium. biotech-asia.org These micelles typically have a core-shell structure, where the hydrophobic core serves as a reservoir for poorly water-soluble drugs, and the hydrophilic shell provides a stable interface with the aqueous environment. biotech-asia.orgjddtonline.info this compound, with its hydrophilic polyethylene glycol (PEG) chain and lipophilic stearate tail, is a component used in the formation of such micelles.
The stability of polymeric micelles is a critical factor for their application in drug delivery. A key parameter for thermodynamic stability is the critical micelle concentration (CMC), which is the concentration above which micelles form. tandfonline.com Polymeric micelles generally have very low CMC values (e.g., 10⁻⁶ to 10⁻⁷ M) compared to conventional surfactants, which makes them highly stable even upon significant dilution in the bloodstream. tandfonline.comnih.gov The stability is influenced by factors such as the length of the hydrophilic and hydrophobic blocks, temperature, pH, and ionic strength. jddtonline.infotandfonline.com
In biological media, the stability of micelles can be challenged by interactions with serum proteins. mdpi.comnih.gov The hydrophilic PEG shell plays a crucial role in providing steric stability, which helps to prevent the rapid uptake by the reticuloendothelial system (RES) and prolongs circulation time. nih.gov Studies have shown that increasing the density of PEG chains on the surface of micelles enhances their stability and resistance to dissociation in the presence of serum proteins. acs.org For instance, micelles with a higher PEG density show significantly less dissociation in serum over extended periods compared to those with lower PEG density. acs.org
The hydrophobic core also contributes significantly to micelle stability. Increasing the hydrophobicity of the core-forming block, for example by increasing the number of stearic acid side chains, enhances the cohesive forces within the core. nih.govutoronto.ca This leads to greater thermodynamic and kinetic stability, making the micelles less susceptible to disruption by environmental factors. utoronto.ca
Table 2: Factors Affecting Polymeric Micelle Stability
| Factor | Effect on Stability |
| Low Critical Micelle Concentration (CMC) | High thermodynamic stability, resistant to dilution |
| High PEG Density on Surface | Increased steric hindrance, reduced protein adsorption, enhanced stability in biological fluids |
| Increased Core Hydrophobicity | Stronger cohesive forces, greater kinetic and thermodynamic stability |
| Environmental Conditions (pH, temperature) | Can influence micelle size and stability |
Surface Modification of Solid Lipid Nanoparticles (SLNs)
Solid lipid nanoparticles (SLNs) are colloidal carriers made from solid lipids, offering advantages like good tolerability and the potential for large-scale production. researchgate.net Surface modification of SLNs with PEG derivatives, such as this compound, is a common strategy to enhance their performance as drug delivery vehicles. researchgate.netresearchgate.net
The incorporation of this compound onto the surface of SLNs creates a hydrophilic layer or "shield". researchgate.netnih.govdovepress.com This PEGylation has several beneficial effects:
Improved Stability: The hydrophilic PEG chains provide steric hindrance, which prevents the aggregation of nanoparticles, leading to increased physical stability during storage and in biological fluids. researchgate.netrsc.orgmdpi.com This steric stabilization is crucial for maintaining a narrow particle size distribution. acs.org
Reduced Enzymatic Degradation: The PEG coating can protect the lipid core from degradation by enzymes like pancreatin (B1164899) in the gastrointestinal tract. researchgate.netresearchgate.net Studies have shown that PEG-stearate coated nanoparticles exhibit significantly reduced degradation compared to their non-coated counterparts. researchgate.net
Altered Surface Charge: The incorporation of this compound can lead to a decrease in the absolute value of the zeta potential. researchgate.net This is due to the shielding effect of the neutral PEG chains on the surface charge of the nanoparticles. researchgate.net
Influence on Particle Size: The use of PEG-stearate can influence the resulting particle size of the SLNs. In some formulations, the amphiphilic nature of PEG helps to reduce surface tension, leading to smaller particle sizes. nih.govdovepress.com
The process involves firmly attaching the PEG-stearate to the nanoparticle surface, creating a hydrated polymeric layer. researchgate.net The density of this PEG coating can be modulated by adjusting the composition of the lipid mixture used during nanoparticle preparation. researchgate.net This surface modification is a key strategy to improve the bioavailability and stability of drugs encapsulated within SLNs. researchgate.netmdpi.com
Table 3: Effects of this compound Surface Modification on SLNs
| Property | Effect of this compound | Mechanism |
| Physical Stability | Increased | Steric hindrance prevents aggregation |
| Enzymatic Stability | Increased | Protective hydrophilic layer reduces enzyme access |
| Zeta Potential | Decreased (absolute value) | Shielding of surface charge by neutral PEG chains |
| Particle Size | Can be reduced | Reduction of surface tension |
Self-Emulsifying Drug Delivery Systems (SEDDS) Components and Emulsification Enhancement
Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon mild agitation in an aqueous medium, such as the fluids of the gastrointestinal tract. scispace.cominnovareacademics.in This process enhances the solubilization and absorption of poorly water-soluble drugs. mdpi.comnih.gov
This compound can function as a surfactant or co-surfactant in SEDDS formulations. researchgate.netcore.ac.uk The selection of surfactants is critical for the efficiency of a SEDDS. The primary role of the surfactant is to reduce the interfacial tension between the oil and aqueous phases, which facilitates the spontaneous emulsification process. mdpi.cominnoriginal.com
The mechanism of self-emulsification involves the penetration of water into the liquid crystalline phases that can form at the oil-water interface. This penetration leads to interfacial disruption and the formation of small emulsion droplets. innoriginal.com Co-surfactants, like this compound, can enhance this process by increasing the fluidity of the interface and preventing the formation of rigid liquid crystalline structures that might hinder emulsification. mdpi.com
The effectiveness of a SEDDS formulation depends on the properties of its components:
Oil Phase: Solubilizes the lipophilic drug and forms the core of the emulsion droplets. scispace.cominnovareacademics.in
Surfactant: Reduces interfacial tension and stabilizes the emulsion. Non-ionic surfactants with a relatively high hydrophilic-lipophilic balance (HLB) are often used. scispace.com
Co-surfactant/Co-solvent: Improves the emulsification process and can increase the solvent capacity of the formulation for the drug or surfactant. mdpi.com
By carefully selecting the components and their ratios, SEDDS can be formulated to produce emulsions with small droplet sizes (often in the nanometer range for self-nanoemulsifying drug delivery systems or SNEDDS), which provides a large surface area for drug absorption. core.ac.ukpharmaexcipients.com
Theoretical Aspects of Permeation Enhancement
This compound, as a non-ionic surfactant, can act as a penetration enhancer, facilitating the transport of active substances across biological barriers like the skin. researchgate.net The primary barrier to percutaneous absorption is the stratum corneum (SC), the outermost layer of the epidermis, which consists of corneocytes embedded in a lipid-rich intercellular matrix.
The mechanism of permeation enhancement by surfactants is multifaceted and can involve one or more of the following theoretical actions:
Disruption of Stratum Corneum Lipids: Surfactants can penetrate the intercellular spaces of the SC and interact with the highly ordered lipid bilayers. This interaction can fluidize the lipids, increasing their disorder and creating defects or pores through which drug molecules can more easily diffuse. researchgate.netnih.gov Molecular dynamics simulations have been used to model how permeation enhancers partition into the barrier structure and perturb the lipid organization. nih.govacs.org
Interaction with Intracellular Proteins: Surfactants may bind to the keratin (B1170402) within the corneocytes, leading to a disruption of the cellular matrix. This can open up the intracellular pathway for drug permeation. researchgate.net
Increased Drug Partitioning: The enhancer can alter the solubility characteristics of the SC, thereby increasing the partition coefficient of the drug from the vehicle into the skin. thaiscience.info By modifying the solubility parameter of the intercellular lipid domain, enhancers can make the SC more receptive to the drug. nih.gov
According to Fick's law of diffusion, the flux of a permeant across a membrane is proportional to the diffusion coefficient and the concentration gradient. thaiscience.info Permeation enhancers can increase the diffusion coefficient by fluidizing the SC lipids or increase the partitioning of the drug into the SC, both of which lead to enhanced flux. thaiscience.info The effectiveness of an enhancer depends on its physicochemical properties, its concentration, the vehicle it is in, and the properties of the drug molecule itself. thaiscience.infomdpi.com
Rheological Behavior in Complex Polymeric Solutions and Dispersions
The rheological properties of formulations containing this compound are important for their manufacturing, stability, and application. Rheology is the study of the flow and deformation of matter. In the context of polymeric solutions and dispersions, it describes properties like viscosity and viscoelasticity.
This compound, as a polymer, can significantly influence the viscosity of a solution. Its presence can lead to the formation of complex structures, such as micellar networks or interactions with other polymers in the formulation. raccefyn.co The rheological behavior is dependent on several factors:
Concentration: As the concentration of the polymer increases, the viscosity generally increases. Above the CMC, the formation of micelles can lead to a more pronounced increase in viscosity due to the volume occupied by the micelles and their interactions.
Temperature: Temperature can affect the hydration of the PEG chains and the mobility of the polymer molecules, which in turn influences the viscosity of the solution.
Shear Rate: Polymeric solutions often exhibit non-Newtonian behavior, meaning their viscosity changes with the applied shear rate. They can be shear-thinning (viscosity decreases with increasing shear rate) or shear-thickening (viscosity increases).
Understanding the rheological behavior is crucial for predicting the stability of dispersions against sedimentation or creaming, controlling the texture and spreadability of topical formulations, and ensuring processability during manufacturing.
Biodegradation Pathways and Environmental Research
Microbial Degradation Mechanisms
The microbial breakdown of PEG-6 Stearate (B1226849) is a multi-step process involving various enzymatic activities that target different parts of the molecule. The initial and critical steps involve the cleavage of the ester bond and the subsequent or concurrent degradation of the polyethylene (B3416737) glycol chain.
The primary step in the biodegradation of PEG-6 Stearate is the hydrolysis of the ester bond that links the polyethylene glycol moiety to the stearic acid. This reaction is primarily catalyzed by extracellular lipases and esterases secreted by a wide range of microorganisms. These enzymes are hydrolases that facilitate the cleavage of ester bonds, yielding polyethylene glycol and stearic acid as the initial products.
Lipases, in particular, are well-documented for their ability to hydrolyze ester-containing compounds. The accessibility of the ester linkage in this compound to these microbial enzymes is a key determinant of its initial degradation rate. Once liberated, both the polyethylene glycol and stearic acid components are further metabolized by microorganisms through their respective catabolic pathways. Stearic acid, a common fatty acid, is readily degraded by most aerobic microorganisms via the β-oxidation pathway.
Table 1: Key Enzymes in the Initial Degradation of this compound
| Enzyme Class | Action | Substrate | Products |
| Lipases | Hydrolysis | Ester bond in this compound | Polyethylene glycol, Stearic acid |
| Esterases | Hydrolysis | Ester bond in this compound | Polyethylene glycol, Stearic acid |
Following or concurrent with the cleavage of the ester bond, the polyethylene glycol (PEG) portion of the molecule undergoes oxidative decomposition. This process is a critical step in the complete mineralization of the compound. The degradation of the PEG chain is initiated by the oxidation of the terminal alcohol groups. scienceopen.com This oxidation occurs in a stepwise manner, first to an aldehyde and then to a carboxylic acid, catalyzed by microbial alcohol dehydrogenases and aldehyde dehydrogenases, respectively. scienceopen.com
Once a terminal carboxylic acid group is formed, ether-cleaving enzymes can act on the molecule, leading to the scission of the polyether chain. scienceopen.com This process typically results in the release of smaller units, such as glyoxylic acid, which can then enter central metabolic pathways. nih.gov
In addition to direct enzymatic oxidation, the PEG chain is also susceptible to degradation initiated by reactive oxygen species (ROS). hibiscuspublisher.com ROS, such as hydroxyl radicals, can be generated through various environmental processes, including those mediated by microorganisms or abiotic factors like the presence of transition metals. These highly reactive species can attack the polyether backbone, leading to chain scission and the formation of various degradation products, including hydroperoxides, aldehydes, and smaller PEG fragments. nih.govnih.gov
A variety of microorganisms have been identified as capable of degrading polyethylene glycols and related compounds. While specific studies on this compound are limited, research on PEG degradation provides strong indications of the types of microbes involved. Bacteria from the genera Pseudomonas and Bacillus are frequently cited for their ability to utilize PEG as a carbon source. hibiscuspublisher.comnih.govunibo.itresearchgate.net
For instance, strains of Pseudomonas aeruginosa have been shown to degrade PEGs with high molecular weights. nih.gov Pseudomonas stutzeri has also been identified as capable of efficiently degrading high-molecular-weight PEGs. nih.gov These bacteria typically possess the enzymatic machinery, such as PEG dehydrogenases, necessary to initiate the oxidative degradation of the PEG chain. nih.gov Similarly, various Bacillus species have demonstrated the ability to degrade polyethylene, a polymer with a carbon backbone, suggesting their potential to metabolize the stearic acid portion of this compound and possibly the PEG chain as well. unibo.itresearchgate.net Symbiotic mixed cultures of bacteria, such as Flavobacterium and Pseudomonas species, have also been shown to be effective in degrading PEG, where one species may break down the polymer into intermediates that are then consumed by the other. nih.gov
Factors Influencing Biodegradation Kinetics
The rate at which this compound biodegrades in the environment is not constant but is influenced by a combination of factors related to the molecule's structure and the surrounding environmental conditions.
The molecular weight of the polyethylene glycol chain is a significant factor in determining the rate of biodegradation. Generally, lower molecular weight PEGs are degraded more readily than their higher molecular weight counterparts. youtube.comosti.gov This is attributed to several factors, including the higher water solubility and greater mobility of smaller molecules, which facilitates their uptake and metabolism by microorganisms.
For this compound, the relatively short PEG chain (an average of six ethylene (B1197577) oxide units) suggests a higher potential for biodegradation compared to PEG stearates with much longer chains. Studies on various PEGs have shown that those with molecular weights up to 8,000 g/mol are readily biodegradable in activated sludge. osti.gov The degradation of very high molecular weight PEGs can be significantly slower. researchgate.net
Table 2: Influence of PEG Molecular Weight on Biodegradation
| Molecular Weight of PEG | General Biodegradation Rate |
| Low (e.g., < 1000 g/mol ) | Faster |
| Medium (e.g., 1000-8000 g/mol ) | Moderate to Fast |
| High (e.g., > 8000 g/mol ) | Slower |
The kinetics of this compound biodegradation are profoundly influenced by various environmental parameters. The pH of the surrounding medium can affect both microbial activity and the stability of the molecule. Optimal pH ranges for the growth of PEG-degrading bacteria are often near neutral (around pH 7.5). hibiscuspublisher.comyoutube.com Extreme pH values can inhibit microbial growth and the activity of the enzymes responsible for degradation.
The presence of reactive oxygen species (ROS) can significantly accelerate the degradation of the PEG chain through oxidative cleavage. hibiscuspublisher.com Environmental conditions that promote the formation of ROS, such as exposure to UV light in the presence of photosensitizers, can enhance the breakdown of the polyether backbone.
Transition metals, such as iron, cobalt, and manganese, can also play a crucial role in the degradation process. researchgate.net These metals can act as pro-oxidants, catalyzing the autooxidation of the PEG chain and accelerating the formation of hydroperoxides, which subsequently decompose to initiate chain scission. researchgate.net The presence of these metals in soil and water can therefore enhance the abiotic degradation of the PEG moiety, making the resulting smaller fragments more accessible to microbial attack.
Characterization of Degradation Byproducts and Metabolites
The biodegradation of this compound commences with the enzymatic hydrolysis of the ester bond, yielding stearic acid and hexaethylene glycol (PEG-6). The subsequent environmental fate of this compound is primarily determined by the degradation of the hexaethylene glycol moiety. This breakdown occurs through distinct aerobic and anaerobic pathways, leading to a variety of byproducts and metabolites.
Under aerobic conditions, the degradation of hexaethylene glycol is initiated by the oxidation of its terminal alcohol groups. This process is typically carried out by alcohol dehydrogenases and polyethylene glycol (PEG) dehydrogenases, resulting in the formation of aldehydes and subsequently carboxylic acids. nih.govnih.gov The ether bonds within the PEG chain are then cleaved, leading to a stepwise shortening of the polymer. This process generates a series of smaller polyethylene glycols, such as pentaethylene glycol, tetraethylene glycol, triethylene glycol, and diethylene glycol. researchgate.net Further oxidation of these intermediates produces ethylene glycol, which is then metabolized to glycolic acid and glyoxylic acid. nih.govnih.gov Ultimately, these compounds are funneled into central metabolic pathways and mineralized to carbon dioxide and water. nih.gov Research has also identified formic acid as a degradation product in the photo-Fenton oxidation of PEGs. researchgate.net
In anaerobic environments, the degradation of the hexaethylene glycol portion of this compound follows a different route. The primary mechanism involves an enzyme known as PEG acetaldehyde (B116499) lyase. hibiscuspublisher.comnih.gov This enzyme facilitates the cleavage of the ether bonds, producing acetaldehyde as a key intermediate. hibiscuspublisher.comnih.gov The acetaldehyde can then be further metabolized by anaerobic bacteria.
The characterization of these degradation byproducts is crucial for understanding the environmental impact of this compound. Various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), are employed to identify and quantify these metabolites in research settings. ntnu.no
The following tables summarize the key degradation byproducts and metabolites of the hexaethylene glycol moiety of this compound identified in scientific literature.
Table 1: Aerobic Degradation Byproducts of Hexaethylene Glycol
| Byproduct/Metabolite | Chemical Formula | Pathway Stage | Analytical Method(s) Used for Identification |
| Pentaethylene Glycol | C10H22O6 | Intermediate | HPLC |
| Tetraethylene Glycol | C8H18O5 | Intermediate | HPLC, GC-MS |
| Triethylene Glycol | C6H14O4 | Intermediate | HPLC, GC-MS |
| Diethylene Glycol | C4H10O3 | Intermediate | HPLC, GC-MS |
| Ethylene Glycol | C2H6O2 | Intermediate | HPLC, GC-MS |
| Glycolic Acid | C2H4O3 | Intermediate | HPLC |
| Glyoxylic Acid | C2H2O3 | Intermediate | HPLC, Proteome Analysis |
| Formic Acid | CH2O2 | Intermediate | HPLC |
| Carbon Dioxide | CO2 | Final Product | - |
Table 2: Anaerobic Degradation Byproducts of Hexaethylene Glycol
| Byproduct/Metabolite | Chemical Formula | Pathway Stage | Analytical Method(s) Used for Identification |
| Acetaldehyde | C2H4O | Key Intermediate | Enzymatic Assays |
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of PEG-6 stearate (B1226849) traditionally involves esterification reactions. Future research is increasingly focused on developing novel and sustainable synthetic methodologies to minimize environmental impact and enhance efficiency. Enzymatic synthesis, for instance, offers an environmentally friendly approach by reducing waste and utilizing natural, renewable resources researchgate.net. Lipases, as biocatalysts, have shown promise in the sustainable synthesis of polymers, including PEG stearate researchgate.net.
Another area of innovation lies in intensified synthesis methods, such as those employing ultrasound (US) or supercritical carbon dioxide (SC-CO2) researchgate.net. These techniques can significantly improve reaction yields and reduce reaction times compared to conventional methods. For example, studies have demonstrated that SC-CO2-based approaches can achieve high yields (e.g., 84.4%) in shorter durations (e.g., 6 hours) for stearate synthesis, and similar efficiencies can be obtained with ultrasound assistance researchgate.net. The drive towards green chemistry also includes the development of solvent-free techniques and the use of natural precursors, which align with sustainable development goals by reducing reliance on fossil fuels and minimizing greenhouse gas emissions preprints.org. Companies are also exploring the use of microalgae as a low-carbon process for obtaining active ingredients in cosmetics, which could influence future raw material sourcing for compounds like PEG-6 stearate rsc.org.
Tailoring Interfacial Properties for Advanced Functional Materials
This compound's amphiphilic nature makes it valuable for manipulating interfacial properties in various material systems. Research is exploring how to precisely tailor these properties for advanced functional materials. For instance, PEG-stearate has been utilized in the preparation of lipid-based nanoparticles, where it firmly attaches to the surface, forming a hydrated polymeric layer researchgate.net. The ability to modulate the PEG-coating density by selecting appropriate lipid mixture compositions is a key area of investigation, offering control over the surface characteristics of these nanocarriers researchgate.net.
The development of "green surfactants," such as biosurfactants derived from microbial or plant origins, presents a sustainable alternative to petroleum-based synthetic surfactants, offering high biodegradability and lower toxicity researchgate.netnih.gov. These advancements could lead to new formulations where this compound or its bio-derived analogues are engineered to provide specific interfacial behaviors for enhanced material performance, such as improved emulsion stability or controlled release in various applications mdpi.comnih.gov. The formation of lamellar phases by certain surfactants, including some polyglycerol fatty acid esters (PGFEs) which are considered green alternatives to PEG-based surfactants, can enhance the rigidity of interfacial films, thereby improving emulsion stability mdpi.com.
In-depth Spectroscopic and Imaging Characterization of Nanostructures
Understanding the behavior of this compound, particularly in nanostructures, relies heavily on advanced spectroscopic and imaging characterization techniques. Nuclear Magnetic Resonance (NMR) spectroscopy has been applied to characterize the nanostructural organization of drug nanocarriers incorporating PEG-stearate, providing insights into the localization of PEG on the surface of nanoparticles and the dynamics of the PEG chains researchgate.net. One-dimensional proton NMR, in particular, offers a direct method for detecting and quantifying surface PEG researchgate.net.
Other crucial techniques include Fourier Transform Infrared (FTIR) spectroscopy, which can confirm the presence of PEG coating on nanoparticles by identifying characteristic C-H and C-O-C bonds arxiv.org. Confocal laser tweezers Raman spectroscopy, fluorescence correlation spectroscopy, and scanning electron microscopy (SEM) are also employed to investigate PEGylated lipids, providing information on size distribution and imaging purposes nih.gov. These techniques collectively allow researchers to gain a detailed understanding of self-assembly, morphology, size distribution, and molecular interactions within this compound-containing systems nih.govslideshare.netrsc.org.
Computational Modeling and Simulation of Molecular Interactions
Computational modeling and simulation play an increasingly vital role in predicting and understanding the molecular interactions involving this compound. Multi-scale simulation approaches, combining methods like Density Functional Theory (DFT), extended tight-binding (xTB), and Molecular Dynamics (MD) simulations, are used to investigate the interactions between PEG carriers and other molecules researchgate.netnih.gov. These simulations can provide detailed insights into binding affinity, stability, and structural properties, complementing experimental data researchgate.net.
MD simulations are particularly powerful for understanding the dynamic behavior of PEG-based materials, including polymers and nanoparticles nih.govacs.orgkashanu.ac.irnih.gov. They can describe intermolecular interactions between molecules and polymeric chains, offering mechanistic insights into phenomena such as steric shielding effects and the formation of complexes nih.govkashanu.ac.irnih.gov. For instance, MD simulations have been used to investigate the conformational space of PEG, demonstrating that implicit solvent models can significantly reduce computational time while maintaining accuracy, provided appropriate force field adjustments are made acs.org. This computational power enables the rational design and optimization of this compound-based systems by predicting their behavior at an atomic or molecular level researchgate.net.
Sustainable Material Development and Green Chemistry Applications
The integration of this compound into sustainable material development and green chemistry applications is a significant future direction. Green chemistry principles aim to reduce the use and generation of hazardous substances, minimize waste, and promote energy efficiency throughout the product lifecycle cuestionesdefisioterapia.comatbuftejoste.com.ng. This compound, being derived from polyethylene (B3416737) glycol and stearic acid, can be part of formulations that align with these principles, especially when its synthesis itself adopts sustainable methodologies (as discussed in 7.1) and its raw materials are sourced from renewable origins rsc.orgstellarix.com.
Its role as an emulsifier and stabilizer can be leveraged in the development of eco-friendly personal care products and other formulations that prioritize biodegradability and low environmental impact mdpi.comrsc.orgstellarix.com. The focus on using natural polymers, bio-based materials, and non-toxic solvents in advanced material synthesis, such as in phase change materials, highlights the broader trend towards sustainability where this compound could find expanded utility preprints.orgresearchgate.net. The emphasis on resource efficiency, minimizing waste, and utilizing renewable resources are core tenets of green chemistry that will continue to drive the development and application of compounds like this compound in a more sustainable manner atbuftejoste.com.ng.
Q & A
Q. How can researchers ensure ethical reporting of this compound’s potential irritant effects in preclinical studies?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies. Disclose all adverse events (e.g., erythema, edema) in raw datasets. Use blinding during histopathological assessments to reduce bias. For clinical data, comply with CONSORT guidelines and register trials prospectively (e.g., ClinicalTrials.gov ). Disclose conflicts of interest and funding sources transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
